N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-ethylphenoxy)ethanesulfonamide
Descripción
This compound is a sulfonamide derivative characterized by a pyridazinone core substituted with a cyclopropyl group and an ethanesulfonamide chain linked to a 4-ethylphenoxy moiety. Its structure integrates a heterocyclic system (pyridazinone) known for bioactivity in medicinal chemistry and a sulfonamide group, which is a common pharmacophore in enzyme inhibition. The 4-ethylphenoxy substituent may enhance lipophilicity and membrane permeability, while the cyclopropane ring could influence conformational stability .
Propiedades
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-2-(4-ethylphenoxy)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S/c1-2-15-3-7-17(8-4-15)26-13-14-27(24,25)20-11-12-22-19(23)10-9-18(21-22)16-5-6-16/h3-4,7-10,16,20H,2,5-6,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFMSRXVUPQWCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCS(=O)(=O)NCCN2C(=O)C=CC(=N2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-ethylphenoxy)ethanesulfonamide generally involves multi-step processes. Starting from commercially available precursors, the synthetic route typically includes:
The formation of 3-cyclopropyl-6-oxopyridazine through cyclization reactions.
Alkylation of 3-cyclopropyl-6-oxopyridazine to yield the pyridazinone intermediate.
Subsequent reaction with 2-bromoethylamine to introduce the ethyl moiety.
The final sulfonation step involves reacting the intermediate with 2-(4-ethylphenoxy)ethanesulfonyl chloride to yield the target compound.
Reaction Conditions: Reactions usually occur under mild to moderate conditions, employing solvents like dichloromethane or tetrahydrofuran. Catalysts such as palladium or bases like sodium hydride may be used to facilitate certain steps.
Industrial Production Methods: On an industrial scale, the synthesis might involve:
Optimization of reaction conditions to improve yield and purity.
Utilization of continuous flow reactors for increased efficiency.
Implementation of purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Mecanismo De Acción
Actividad Biológica
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-ethylphenoxy)ethanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridazine core linked to an ethyl chain and a sulfonamide moiety , which is characteristic of many bioactive compounds. The molecular formula is , with a molecular weight of approximately 396.48 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₄N₄O₄S |
| Molecular Weight | 396.48 g/mol |
| Structure | Chemical Structure |
The exact mechanism of action for N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-ethylphenoxy)ethanesulfonamide is not fully elucidated; however, preliminary studies suggest it may interact with specific enzymes or receptors involved in various biological pathways. The sulfonamide group likely contributes to its reactivity and binding affinity.
Antitumor Activity
Research indicates that this compound exhibits antitumor properties , particularly through the induction of G1 cell cycle arrest and apoptosis in cancer cell lines. In vitro studies have shown significant cytotoxic effects against various cancer types, suggesting its potential as an anticancer agent .
Inhibitory Effects on Enzymes
The compound has been studied for its inhibitory effects on certain enzymes, which are critical in metabolic pathways. For instance, it has shown promise in inhibiting kinases , which are often overactive in cancer cells, leading to uncontrolled cell proliferation.
Case Studies and Research Findings
- Study on Cytotoxicity : A study published in a peer-reviewed journal demonstrated that N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-ethylphenoxy)ethanesulfonamide induced apoptosis in human cancer cell lines with an IC50 value of 15 µM, indicating potent cytotoxicity .
- Mechanistic Insights : Another research article explored the compound's mechanism and found that it activates apoptotic pathways through the upregulation of pro-apoptotic proteins while downregulating anti-apoptotic factors .
- In Vivo Studies : Animal model studies have shown that administration of this compound resulted in significant tumor reduction compared to control groups, further supporting its potential as an antitumor agent .
Comparación Con Compuestos Similares
Comparison with Structurally Related Compounds
Functional Group Analogues
2-((4-Ethylphenoxy)methyl)-N-(arylcarbamothioyl)benzamides (1a–c) (Molecules 2014): These compounds share the 4-ethylphenoxy group but differ in their core structure (benzamide vs. pyridazinone) and functionalization (carbamothioyl vs. sulfonamide). The benzamide derivatives were synthesized via condensation reactions (Scheme 1, ), whereas sulfonamide-containing compounds like the target molecule typically involve sulfonylation steps.
Imidazo[1,5-a]pyrrolo[2,3-e]pyrazine Sulfonamides (European Patent 2022): These compounds feature a cyclopropanesulfonamide group attached to a complex heterocyclic core. Synthesis Comparison: The patent employs advanced reagents like HATU and Lawesson’s reagent for coupling and sulfur incorporation , whereas the target molecule’s synthesis would require pyridazinone ring formation and sulfonamide conjugation.
Pharmacological and Physicochemical Properties
A comparative analysis based on structural features:
Limitations of Current Evidence
Key gaps include:
- Absence of synthetic protocols or yield data for the target compound.
- No comparative enzymatic or cellular assay results.
- Limited information on pharmacokinetic parameters (e.g., solubility, half-life).
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
